

# BPR1M97: A new frontier in analgesia with reduced gastrointestinal dysfunction

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## Compound of Interest

Compound Name: BPR1M97

Cat. No.: B15617538

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A comparative guide for researchers and drug development professionals

**BPR1M97**, a novel dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors, is emerging as a promising alternative to traditional opioid analgesics, offering a significantly improved gastrointestinal side-effect profile. This guide provides a comprehensive comparison of **BPR1M97** with morphine and other relevant alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.

## Mitigating Opioid-Induced Gastrointestinal Dysfunction

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of traditional MOP receptor agonists like morphine. **BPR1M97**'s unique mechanism of action, which combines MOP receptor agonism for analgesia with NOP receptor agonism, is thought to counteract the constipating effects typically associated with opioid use.

## Comparative Analysis of Gastrointestinal Transit Inhibition

Experimental evidence from preclinical studies demonstrates **BPR1M97**'s reduced impact on gastrointestinal motility compared to morphine. The following table summarizes the key findings

from studies utilizing the charcoal meal transit test, a standard preclinical assay for assessing intestinal motility.

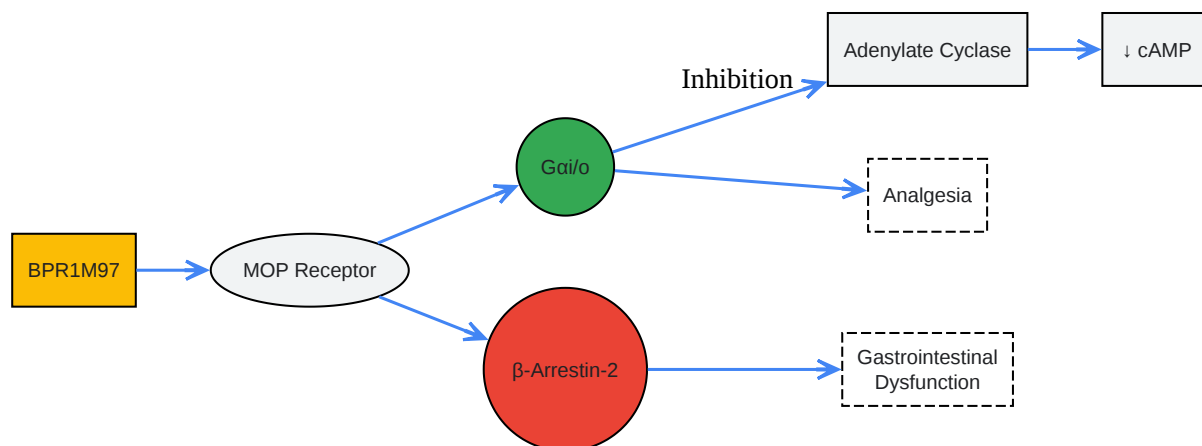
| Compound     | Efficacy in Pain Models (Antinociception ED50)                    | Gastrointestinal Transit Inhibition   |
|--------------|---|---|
| BPR1M97      | 127.1 ± 34.65 µg/kg (thermal-stimulated pain)[1]                  | Significantly less inhibition compared to morphine[1]   |
| Morphine     | -   | Significant dose-dependent inhibition   |
| Cebranopadol | ED50 values of 0.5-5.6 µg/kg (i.v.) in various rat pain models[2] | Favorable side-effect profile, including reduced gastrointestinal effects compared to classical opioids[3][4] |
| AT-121       | 100 times more potent than morphine in non-human primates[5]      | Did not produce typical opioid-related side effects, including constipation, in non-human primates[5][6]      |

## Mechanism of Action: A Dual-Receptor Strategy

**BPR1M97**'s advantageous profile stems from its distinct interactions with the MOP and NOP receptors. It acts as a full agonist at the MOP receptor, responsible for its potent analgesic effects. Concurrently, it functions as a G protein-biased agonist at the NOP receptor. This biased agonism is crucial, as it is believed to modulate the undesirable effects of MOP receptor activation, including gastrointestinal dysfunction.

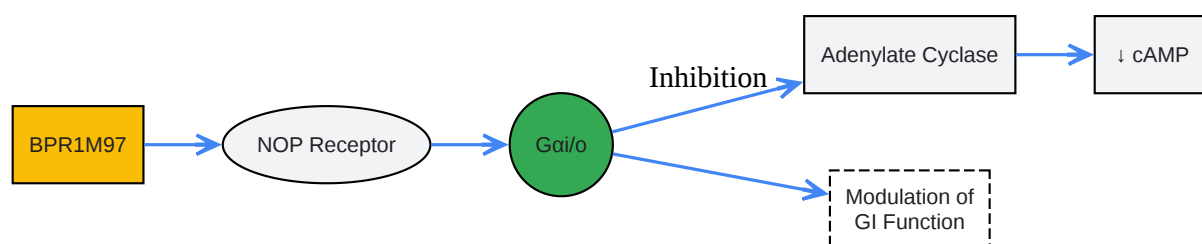
## Signaling Pathways

The following diagrams illustrate the signaling pathways activated by **BPR1M97** at the MOP and NOP receptors.



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**BPR1M97** signaling at the MOP receptor.



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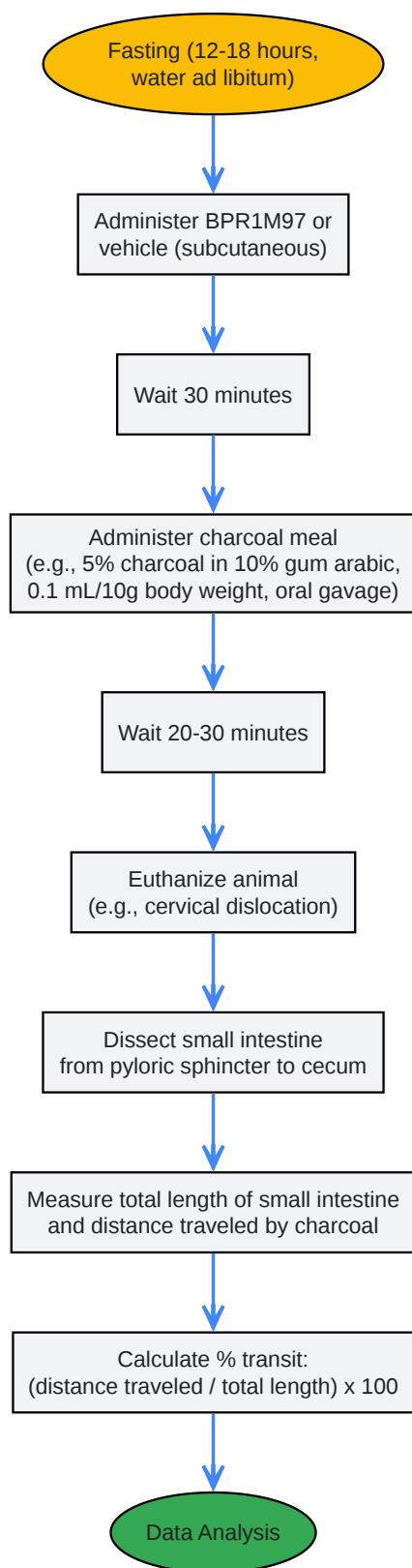
**BPR1M97's** G protein-biased signaling at the NOP receptor.

## Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key preclinical assays are provided below.

## Charcoal Meal Gastrointestinal Transit Assay

This assay is a widely used method to assess the *in vivo* effects of a compound on intestinal motility.



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